molecular formula C22H23N3O5S2 B2881558 N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 892857-12-4

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2881558
CAS No.: 892857-12-4
M. Wt: 473.56
InChI Key: AMTJVYFVNBKYEF-GHVJWSGMSA-N
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Description

(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a dioxino-benzothiazole core and a piperidinylsulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(piperidin-

Biological Activity

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C16H19N3O5S2 and a molecular weight of approximately 397.5 g/mol. Its unique structure includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Piperidine ring : Contributes to the compound's pharmacological properties.
  • Dioxin structure : Imparts specific chemical reactivity that may enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit key inflammatory pathways. Notably:

  • Inhibition of Pyroptosis : The compound has been shown to reduce the release of interleukin-1 beta (IL-1β) in vitro, suggesting a role in modulating inflammatory responses.
  • Anticancer Activity : Preliminary studies indicate that it may exhibit antiproliferative effects against various cancer cell lines.

Biological Activity Data

Activity TypeObservationsReference
Anti-inflammatoryInhibits IL-1β release
AntiproliferativeActive against HCT116 and MCF-7 cell lines
AntimicrobialPotential against bacterial infections

Case Studies and Research Findings

  • Anticancer Potential :
    • A study evaluated the antiproliferative effects of various compounds similar to this compound against human cancer cell lines (HCT116 and MCF-7). The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Inflammatory Response Modulation :
    • Research demonstrated that this compound effectively reduced IL-1β levels in macrophage cultures exposed to inflammatory stimuli. This finding highlights its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the benzothiazole moiety.
  • Introduction of the dioxin structure.
  • Coupling with the piperidine sulfonamide.

These synthetic methods require careful optimization to achieve high yields and purity.

Properties

IUPAC Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-24-17-13-18-19(30-12-11-29-18)14-20(17)31-22(24)23-21(26)15-5-7-16(8-6-15)32(27,28)25-9-3-2-4-10-25/h5-8,13-14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTJVYFVNBKYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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